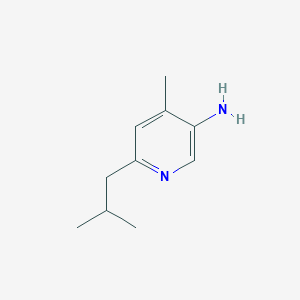

6-Isobutyl-4-methylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-6-(2-methylpropyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-7(2)4-9-5-8(3)10(11)6-12-9/h5-7H,4,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZKQCILLYRWNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Importance of Pyridine and Aminopyridine Scaffolds

Pyridine (B92270) and aminopyridine frameworks are privileged structures in the realm of chemical biology and medicinal chemistry. Their prevalence stems from their ability to engage in a wide array of biological interactions, often serving as key pharmacophores in a multitude of approved drugs. nih.govacs.org The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets such as enzymes and receptors. researchgate.net This versatility has led to the incorporation of pyridine scaffolds in drugs spanning a vast range of therapeutic areas, including oncology, infectious diseases, and neurology. nih.gov

Aminopyridines, a subset of pyridine derivatives, are of particular interest due to the added functionality of the amino group. This group can act as a hydrogen bond donor and a point for further chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. The strategic placement of substituents on the aminopyridine ring enables the creation of a diverse library of compounds with tailored pharmacological profiles. mdpi.com

A Closer Look at 6 Isobutyl 4 Methylpyridin 3 Amine

Established Synthetic Pathways for Substituted Pyridin-3-amines

The construction and functionalization of the pyridine ring to produce substituted 3-aminopyridines can be achieved through several established and reliable synthetic routes. These methods often involve either building the heterocyclic ring from acyclic precursors or modifying a pre-existing pyridine core.

Cross-Coupling Reactions for Pyridine Ring Functionalization (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings. The Suzuki-Miyaura coupling, in particular, has been widely employed for creating carbon-carbon bonds. mdpi.comnih.govresearchgate.net This reaction typically involves the coupling of a halopyridine with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base.

For instance, a study demonstrated the synthesis of a series of 5-aryl-2-methylpyridin-3-amines through the Suzuki cross-coupling of commercially available 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids. mdpi.comnih.govresearchgate.net The reactions, catalyzed by tetrakis(triphenylphosphine)palladium(0) with potassium phosphate (B84403) as the base, yielded novel pyridine derivatives in moderate to good yields. mdpi.comnih.govresearchgate.net This approach highlights the utility of Suzuki coupling for late-stage functionalization of the pyridine core, allowing for the introduction of diverse substituents. The versatility of this method is further showcased by its application in the synthesis of arylethylamines via the coupling of (chloromethyl)aryls with stable aminomethyltrifluoroborate salts. frontierspecialtychemicals.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | 5-Aryl-2-methylpyridin-3-amine | mdpi.comnih.govresearchgate.net |

| (Chloromethyl)aryls | N,N-Dialkylaminomethyltrifluoroborate | Palladium catalyst | Arylethylamine | frontierspecialtychemicals.com |

Cycloaddition Approaches to Pyridine Ring Construction (e.g., Formal [3+3] Cycloadditions)

Cycloaddition reactions offer a convergent and efficient strategy for the de novo synthesis of the pyridine nucleus. Among these, the formal [3+3] cycloaddition has emerged as a practical method for preparing substituted pyridines. nih.govresearchgate.netacs.org This approach involves the reaction of a three-atom synthon with another three-atom component to construct the six-membered pyridine ring.

A notable example is the organocatalyzed, formal [3+3] cycloaddition of enamines with unsaturated aldehydes or ketones. nih.govresearchgate.netacs.org This protocol provides access to tri- or tetrasubstituted pyridine scaffolds. Significantly, this method was successfully applied on a large scale to synthesize 2-isopropyl-4-methylpyridin-3-amine, a key intermediate for the manufacturing of sotorasib. nih.govresearchgate.netacs.org The reaction's success often relies on the cooperative effect of an organocatalyst, such as pyrrolidine (B122466) hydrochloride, and a Lewis acid like iron(III) chloride. acs.org

Other cycloaddition strategies, such as the [2+2+2] cycloaddition of alkynes and nitriles, also provide a direct route to pyridine derivatives, though these are often more suited for different substitution patterns. jsynthchem.com

Amine Functionalization and Nitrogen-Carbon Bond Formation Strategies

Direct amination of the pyridine ring is a fundamental strategy for installing the key amino group. The classic Chichibabin reaction, which uses sodium amide to aminate pyridines at the 2- or 6-position, is a well-known, albeit harsh, method. wikipedia.org Modern variations have sought to improve the scope and mildness of this transformation. For example, a composite of sodium hydride and an iodide salt has been shown to facilitate the Chichibabin amination with primary alkylamines under milder conditions. ntu.edu.sg

Other strategies involve the reaction of activated pyridine derivatives. Heterocyclic phosphonium (B103445) salts, derived from pyridines, can react with sodium azide (B81097) to form iminophosphoranes, which are versatile precursors to primary amines. nih.gov This method offers excellent regioselectivity and is applicable to complex molecules. nih.gov Additionally, a practical, transition-metal-free protocol for the amination of methoxy (B1213986) pyridine derivatives with aliphatic amines has been developed using n-butyllithium, highlighting a rapid and efficient route to aminopyridines. acs.org The selective amination of polyhalogenated pyridines using a base-promoted reaction in water also presents an environmentally friendly alternative. acs.org

Transformation of Precursor Functional Groups (e.g., Nitration and Reduction of Nitro-Pyridines)

A common and reliable two-step sequence to introduce an amino group at the 3-position of a pyridine ring involves nitration followed by reduction. The direct nitration of pyridine is often challenging, but the nitration of pyridine-N-oxide followed by deoxygenation is a more effective route. 4-Nitropyridine-N-oxide can be reduced to 4-aminopyridine (B3432731) using various reducing agents. mdpi.org

The reduction of 3-nitropyridines is a key step in this sequence. Various methods have been established for this transformation, including catalytic hydrogenation and reduction with metals in acidic media, such as iron with mineral acids. mdpi.orgorgsyn.org For example, the reduction of 4-nitropyridine-N-oxide with iron in acetic acid can produce 4-aminopyridine in high yield. mdpi.org Electrochemical reduction of 3-nitropyridines in an acidic solution has also been reported as a viable method to produce 3-aminopyridines. google.comgoogle.com This method can be advantageous as it can sometimes avoid the use of heavy metal reagents. google.com The choice of reducing agent and conditions can be critical to achieving high yields and avoiding side products. For instance, the electrochemical reduction of 4-nitropyridine-1-oxide can yield 4-hydroxylaminopyridine-1-oxide or be further reduced to 4-aminopyridine depending on the electrode potential. sioc-journal.cn

Advanced Synthetic Strategies and Methodological Innovations

The field of pyridine synthesis is continually evolving, with a focus on developing more efficient, selective, and sustainable methods. Organocatalysis has emerged as a particularly powerful platform for these innovations.

Organocatalyzed Reaction Development for Pyridine Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has provided novel and elegant solutions for pyridine synthesis. These methods often proceed under mild conditions and can offer high levels of stereocontrol in the synthesis of chiral pyridines.

As mentioned previously, a significant advancement is the organocatalyzed formal [3+3] cycloaddition reaction between enamines and unsaturated carbonyl compounds. nih.govacs.org This method has proven to be robust and scalable for the synthesis of trisubstituted 3-aminopyridines. acs.org Mechanistic studies have revealed that the reaction can proceed through complex pathways, sometimes involving stable off-cycle intermediates, and that a combination of catalysts (e.g., a Brønsted acid and a Lewis acid) is often optimal. nih.govacs.org

Furthermore, enantioselective organocatalytic reductions of pyridines have been developed using chiral Brønsted acids, such as BINOL-derived phosphoric acids. dicp.ac.cn These reactions can produce highly substituted chiral piperidines and related saturated heterocycles with excellent enantioselectivities. dicp.ac.cn Other organocatalytic approaches include the synthesis of highly substituted chiral 2-oxospiro-[indole-3,4′-(1′,4′-dihydropyridine)] derivatives, showcasing the power of organocatalysis to construct complex, fused heterocyclic systems. mdpi.com

| Reaction Type | Catalyst Type | Key Features | Product Class | Reference |

| Formal [3+3] Cycloaddition | Secondary Amine / Lewis Acid | Scalable, high yield for specific substitution patterns | Tri- and tetrasubstituted pyridines | nih.govresearchgate.netacs.org |

| Enantioselective Reduction | Chiral Brønsted Acid (e.g., phosphoric acid) | High enantioselectivity, metal-free | Chiral piperidines and tetrahydropyridines | dicp.ac.cn |

| Multicomponent Reaction | Organocatalyst | Construction of complex spiro-heterocycles | Chiral 2-oxospiro-[indole-3,4′-dihydropyridines] | mdpi.com |

Metal-Catalyzed Processes for Aminopyridine Synthesis (e.g., Palladium, Copper Catalysis)

The formation of the crucial carbon-nitrogen (C-N) bond in aminopyridine synthesis is frequently achieved through transition-metal-catalyzed cross-coupling reactions. Palladium and copper complexes are the most prominent catalysts for this transformation, primarily through the Buchwald-Hartwig amination and the Ullmann condensation, respectively. These methods typically involve the coupling of a halo-pyridine with an amine.

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination has become a powerful and widely adopted method for C-N bond formation due to its broad substrate scope and high functional group tolerance. libretexts.orgrug.nl The reaction typically involves a palladium(0) catalyst, which undergoes oxidative addition with a halopyridine. Subsequent coordination of the amine and deprotonation by a base, followed by reductive elimination, yields the desired aminopyridine and regenerates the catalyst. libretexts.org

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. libretexts.org Sterically hindered biaryl phosphine (B1218219) ligands, such as RuPhos and BrettPhos, have shown exceptional activity, allowing for the coupling of even challenging substrates like unprotected 3-halo-2-aminopyridines. mdpi.comgoogle.comnih.gov The use of pre-catalysts, where the active palladium(0) species is generated in situ, has also streamlined these reactions. mdpi.comgoogle.com A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is generally required to facilitate the deprotonation of the amine. acs.orgacs.org

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | LiHMDS | THF | 65 | 40 |

| 2 | 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst (Pre-L8) | - | LiHMDS | THF | 65 | 78 |

| 3 | Aryl Chloride | Primary Amine | P7 (0.5) | L7 (0.5) | NaOt-Bu | 1,4-Dioxane | 80 | High |

| 4 | 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ | dppp | NaOt-Bu | Toluene (B28343) | 80 | 55-98 |

Table 1: Examples of Palladium-Catalyzed Amination Conditions for Pyridine Scaffolds. The table presents various conditions for the Buchwald-Hartwig amination, showcasing different palladium sources, ligands, bases, and solvents used for the synthesis of aminopyridine derivatives. mdpi.comacs.orgresearchgate.net

Copper-Catalyzed Amination (Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst. organic-chemistry.org While traditional Ullmann reactions often require harsh conditions, significant advancements have been made by employing ligands that facilitate the catalytic cycle under milder temperatures. nih.govresearchgate.netmdpi.com This reaction is particularly valuable due to the lower cost of copper compared to palladium.

Modern Ullmann-type reactions for aminopyridine synthesis often use a copper(I) salt, such as CuI or Cu₂O, in the presence of a ligand. mdpi.comresearchgate.net Diamine ligands, like N,N'-dimethylethylenediamine (DMEDA), and amino acids, such as L-proline, have proven effective in promoting the amination of halopyridines. researchgate.netgoogle.com The choice of base and solvent is also crucial, with potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) being common bases, and solvents like ethylene (B1197577) glycol and dimethylformamide (DMF) being frequently used. researchgate.netthermofisher.com Microwave-assisted Ullmann condensations have also been developed to shorten reaction times. acs.orgresearchgate.net

| Entry | Halopyridine | Amine Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine | aq. NH₃ | Cu₂O (5) | DMEDA (10) | K₂CO₃ (20) | Ethylene Glycol | 60 | 16 | High |

| 2 | 2-Bromopyridine | N-Methylformamide | CuI (2) | 1,10-Phenanthroline (2) | K₃PO₄ | Toluene | Reflux | 12 | 89 |

| 3 | Aryl Iodide | N-Alkyl/Aryl Amine | CuI | N-Methylglycine | K₃PO₄ | DMSO | RT-90 | - | High |

| 4 | 2-Amino-6-halopyridine | Various Amines | CuI (1.2) | - | - | Water (traces) | 80-225 (MW) | 2-6 | Good-Excellent |

Table 2: Examples of Copper-Catalyzed Amination Conditions for Pyridine Scaffolds. This table illustrates various conditions for the Ullmann-type amination, highlighting different copper catalysts, ligands, bases, and reaction parameters for synthesizing aminopyridine derivatives. mdpi.comresearchgate.netresearchgate.netbeilstein-journals.org

Considerations for Reaction Efficiency and Green Chemistry Principles

In modern synthetic chemistry, particularly in industrial settings, the efficiency and environmental impact of a chemical process are of utmost importance. The principles of green chemistry provide a framework for designing more sustainable synthetic routes.

For the synthesis of compounds like this compound, several green chemistry considerations are pertinent:

Catalyst Choice and Loading: While palladium is highly effective, its high cost and toxicity are drawbacks. Copper catalysts offer a more economical and less toxic alternative. nih.gov The development of highly active catalysts that can be used at very low loadings (in ppm levels) significantly improves the process efficiency and reduces metal contamination in the final product.

Solvent Selection: Many cross-coupling reactions are performed in organic solvents like toluene, dioxane, or DMF. libretexts.orgthermofisher.com Green chemistry encourages the use of more environmentally benign solvents, such as water, ethanol, or greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even performing reactions under solvent-free conditions. researchgate.net

Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and, in some cases, energy consumption compared to conventional heating. acs.orgresearchgate.net

Waste Reduction: Minimizing the use of protecting groups and stoichiometric reagents reduces the number of synthetic steps and the amount of waste generated. The direct amination of unprotected halopyridines is an example of this principle in action. mdpi.comnih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The isolation and purification of the target compound and its synthetic intermediates are critical steps to ensure high purity. For aminopyridine derivatives, a combination of chromatographic and crystallization methods is typically employed.

Chromatographic Purification Methods (e.g., Column Chromatography)

Column chromatography is a fundamental technique for purifying organic compounds. In the context of aminopyridine synthesis, it is used to separate the desired product from unreacted starting materials, catalyst residues, and reaction byproducts.

The choice of the stationary phase and the mobile phase (eluent) is crucial for effective separation. For aminopyridine derivatives, which are basic in nature, silica (B1680970) gel is a common stationary phase. However, the basicity of the compounds can lead to strong interactions with the acidic silica gel, resulting in poor separation and "tailing" of the peaks. To mitigate this, a small amount of a basic additive, such as triethylamine (B128534) or ammonia (B1221849), is often added to the eluent system. acs.org

Common eluent systems for the purification of aminopyridine derivatives on silica gel are mixtures of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. google.comscirp.orgepo.org The polarity of the eluent is gradually increased to elute compounds with increasing polarity. For highly polar aminopyridines, more polar solvents like methanol (B129727) may be required. nih.gov Reversed-phase chromatography, using a C18-functionalized silica stationary phase and a polar mobile phase (e.g., methanol/water or acetonitrile/water mixtures), can also be an effective purification strategy. ufsm.br

| Compound Type | Stationary Phase | Eluent System | Reference |

| N-Substituted-3-amino-4-halopyridines | Silica Gel | 3% Ethyl Acetate: 3% Triethylamine: 3% Benzene: 91% Hexanes | acs.org |

| 2-Chloro-5-iodo-N-isopropylpyridin-4-amine | Silica Gel | 10% Ethyl Acetate/Petroleum Ether | google.com |

| 2-Amino-3-alkynylpyridines | Silica Gel | Ethyl Acetate/Petroleum Ether (1:5, v/v) | epo.org |

| N¹-(3-(2-(6-Amino-4-methylpyridin-2-yl)ethyl)phenyl)-N¹,N⁶-dimethylhexane-1,6-diamine | C18 Flash Cartridge | 5-80% Methanol in Water | ufsm.br |

| Heteroaryl Substituted Aminopyridine | Silica Gel | 71% Ethyl acetate in Petroleum ether | google.com |

Table 3: Examples of Column Chromatography Conditions for Purifying Aminopyridine Derivatives. This table provides specific examples of stationary and mobile phases used for the chromatographic purification of various substituted aminopyridines.

Crystallization Techniques for Compound Isolation and Purity Enhancement

Crystallization is a powerful purification technique that can yield highly pure solid compounds. It is often used as the final purification step for the target compound or for purifying solid intermediates. The process relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at different temperatures.

The selection of an appropriate solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures. For alkyl-substituted aminopyridines, a range of organic solvents can be used for recrystallization. Common choices include ethanol, benzene, heptane, toluene, and mixtures such as ethyl acetate/n-hexane or ethanol/water. mdpi.comgoogle.comresearchgate.net

The process typically involves dissolving the crude product in a minimum amount of a hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purity of the final product is often assessed by its melting point and spectroscopic analysis.

Table 4: Examples of Solvents Used for the Recrystallization of Aminopyridine Derivatives. This table lists various solvents and solvent systems that have been successfully used for the purification of different aminopyridine-based compounds via recrystallization.

Structural Elucidation and Advanced Characterization of 6 Isobutyl 4 Methylpyridin 3 Amine and Analogues

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy would collectively provide a detailed picture of the connectivity, molecular weight, functional groups, and electronic properties of 6-Isobutyl-4-methylpyridin-3-amine.

Mass Spectrometry (MS, HRMS, ESI-MS, LC-MS-ESI) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₁₀H₁₆N₂), the expected monoisotopic mass is approximately 164.13 g/mol . guidechem.com High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy. Techniques like Electrospray Ionization (ESI) are soft ionization methods that would likely show a prominent protonated molecular ion peak [M+H]⁺ at m/z 165.13. docbrown.info

The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Expected fragmentation pathways could include the loss of the isobutyl group or parts of it, and cleavage of the pyridine (B92270) ring.

A detailed experimental mass spectrum and fragmentation analysis for this compound has not been found in the scientific literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. science-softcon.de

Expected IR and Raman Spectral Features for this compound:

N-H Stretching: The amino group (-NH₂) would exhibit characteristic symmetric and asymmetric stretching vibrations in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. nih.gov

C-H Stretching: Vibrations for the sp³ hybridized C-H bonds of the isobutyl and methyl groups would appear just below 3000 cm⁻¹, while sp² C-H stretches from the pyridine ring would be observed just above 3000 cm⁻¹.

C=C and C=N Stretching: The pyridine ring would show characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

N-H Bending: The amino group would also have a characteristic bending (scissoring) vibration, typically around 1600 cm⁻¹.

C-H Bending: Bending vibrations for the methyl and methylene (B1212753) groups would be observed in the 1350-1470 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond would also be present.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Specific experimental IR and Raman spectra for this compound are not documented in publicly accessible scientific databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Emission Studies for Electronic Structure Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule. science-softcon.de

For this compound, the substituted pyridine ring constitutes the primary chromophore. The presence of the amino group (an auxochrome) would be expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted pyridine.

Emission studies, such as fluorescence spectroscopy, would indicate whether the molecule emits light after being electronically excited and would provide insights into the nature of its excited states.

No specific experimental UV-Vis absorption or emission spectra for this compound have been reported in the scientific literature.

Crystallographic Analysis

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.

A successful crystallographic analysis of this compound would definitively confirm its molecular structure, including the planarity of the pyridine ring and the conformation of the isobutyl group.

There are no published reports of a single-crystal X-ray diffraction study for this compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules in the solid state, dictated by crystal packing and intermolecular interactions, is fundamental to understanding the physicochemical properties of a crystalline material. For this compound and its analogues, a detailed analysis of their crystal structures reveals the dominant forces governing their supramolecular assembly. While specific crystallographic data for this compound is not publicly available, examining its close analogues provides significant insight into the expected intermolecular interactions, primarily driven by hydrogen bonding and other weak interactions.

The crystal packing of aminopyridine derivatives is often characterized by the formation of robust hydrogen-bonded networks. The presence of both a hydrogen bond donor (the amine group) and acceptors (the pyridine nitrogen and the amine nitrogen) allows for the formation of various supramolecular motifs.

In a study of 2-Chloro-4-methylpyridin-3-amine, the crystal structure is stabilized by an intermolecular N—H⋯N hydrogen bond, which links the molecules into chains. researchgate.net This interaction involves the amino group of one molecule and the pyridine nitrogen of an adjacent molecule. Similarly, the crystal structure of 6-Methylpyridin-3-amine features intermolecular N—H⋯N hydrogen bonds that are crucial for the stabilization of the crystal lattice, linking the molecules together. researchgate.net

A more complex hydrogen bonding pattern is observed in ethyl and d3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate, an analogue containing an additional thiazole (B1198619) ring. The supramolecular structure is dominated by N—H⋯N hydrogen bonds between the secondary amino group and the pyridine nitrogen atom of a neighboring molecule. This interaction results in the formation of polymeric hydrogen-bonded zigzag tapes that extend through the crystal. nih.gov In addition to these strong hydrogen bonds, weaker C—H⋯O intermolecular contacts are also observed, further linking adjacent tapes. nih.gov

The interplay between different types of intermolecular forces, including strong hydrogen bonds (like N-H···N and N-H···O) and weaker interactions, dictates the final crystal architecture. researchgate.net The planarity of the molecule can also be affected by these interactions; for example, the involvement of the pyridine nitrogen in intermolecular hydrogen bonding can lead to a significant twist between different ring systems within the same molecule. nih.gov

The crystallographic data for some aminopyridine analogues are summarized in the table below, illustrating the common packing features.

Table 1: Crystallographic Data for Selected Aminopyridine Analogues

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| 2-Chloro-4-methylpyridin-3-amine | Monoclinic | P2/c | Intermolecular N—H⋯N hydrogen bonds forming chains. | researchgate.net |

| 6-Methylpyridin-3-amine | Not Specified | Not Specified | Intermolecular N—H⋯N hydrogen bonds. | researchgate.net |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Chloro-4-methylpyridin-3-amine |

| 6-Methylpyridin-3-amine |

Computational Chemistry and Theoretical Investigations of 6 Isobutyl 4 Methylpyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic and geometric structure.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. acs.orgbohrium.com Geometry optimization is a key application of DFT, where the molecule's structure is varied to find the lowest energy conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

For 6-Isobutyl-4-methylpyridin-3-amine, DFT calculations would reveal the precise geometry of the pyridine (B92270) ring and its substituents. The isobutyl group, being flexible, can adopt various conformations, and DFT helps identify the most stable arrangement. mdpi.com The planarity of the pyridine ring and the orientation of the amine and methyl groups are also determined. nih.gov

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Lengths (Å) | C-N (Pyridine Ring) | 1.34 |

| C-C (Pyridine Ring) | 1.39 | |

| C-NH2 | 1.40 | |

| Bond Angles (°) | C-N-C (Pyridine Ring) | 117.0 |

| N-C-C (Pyridine Ring) | 123.0 | |

| C-C-NH2 | 121.0 | |

| Dihedral Angles (°) | Pyridine Ring-NH2 | ~0 |

| Pyridine Ring-Isobutyl | Variable |

This table presents illustrative data for the optimized geometry of this compound based on typical values for similar structures.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, orbital interactions, and bonding within a molecule. conicet.gov.arresearchgate.net It provides a picture of the localized bonds and lone pairs and how they interact through delocalization, which is crucial for understanding molecular stability and reactivity.

In this compound, NBO analysis can quantify the delocalization of electron density from the amine group's lone pair into the pyridine ring's π-system. This interaction, known as hyperconjugation, stabilizes the molecule and influences its electronic properties. The analysis also reveals the nature of the bonds between the pyridine ring and its substituents. The stabilization energy (E(2)) associated with these interactions is a key output of NBO analysis. researchgate.net

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) (Illustrative) |

|---|---|---|

| LP(1) N(Amine) | π(C-C in Ring) | 45.5 |

| π(C-C in Ring) | π(C-N in Ring) | 20.8 |

| σ(C-H of Methyl) | σ*(C-C in Ring) | 5.2 |

This table provides illustrative NBO analysis data, highlighting key electronic delocalization interactions and their stabilization energies.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and stability. irjweb.com A smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich amine group and the pyridine ring, while the LUMO would be distributed over the pyridine ring. mdpi.com The HOMO-LUMO gap can be used to predict the molecule's susceptibility to electrophilic and nucleophilic attack. researchgate.net

| Parameter | Energy (eV) (Illustrative) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

| HOMO-LUMO Gap | 4.9 |

This table shows illustrative HOMO and LUMO energy values and the resulting energy gap for this compound.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to study its interactions with other molecules, such as biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. psu.edu This method is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity. tandfonline.com

For this compound, molecular docking studies could be performed to predict its binding mode with a specific protein target. tandfonline.comresearchgate.net The results would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. psu.edu The docking score provides an estimate of the binding affinity. tandfonline.comtandfonline.com

| Target Protein (Hypothetical) | Binding Affinity (kcal/mol) (Illustrative) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Kinase XYZ | -8.5 | Hydrogen bond with ASP-85 |

| π-π stacking with PHE-102 | ||

| Hydrophobic interaction with LEU-35 |

This table presents a hypothetical molecular docking result for this compound with a protein target.

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. nih.govresearchgate.net By simulating the motions of atoms and molecules, MD can assess the stability of the binding pose predicted by docking and explore the conformational changes that may occur. tandfonline.com Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). RMSD measures the stability of the complex, while RMSF indicates the flexibility of different parts of the protein and ligand. tandfonline.com

An MD simulation of the this compound-protein complex would reveal whether the initial binding pose is stable or if the ligand undergoes significant conformational changes. This information is crucial for validating the docking results and understanding the dynamic nature of the binding interaction. tandfonline.comtandfonline.com

Prediction of Chemical Reactivity and Properties

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity of compounds like this compound. These theoretical approaches allow for the calculation of various molecular properties and reactivity indices that help in understanding how the molecule will interact with other chemical species.

A hypothetical computational study of this compound would typically employ a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) to optimize the molecular geometry and calculate its electronic properties. From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several key global reactivity descriptors can be determined.

Key Global Reactivity Descriptors:

Energy of the Highest Occupied Molecular Orbital (EHOMO): This energy is related to the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency to act as a nucleophile.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This energy corresponds to the molecule's ability to accept electrons. A lower ELUMO value suggests a greater propensity to act as an electrophile.

Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability. A larger energy gap implies higher stability and lower reactivity.

Ionization Potential (I): Approximated by Koopmans' theorem as I ≈ -EHOMO, it represents the energy required to remove an electron from the molecule.

Electron Affinity (A): Also approximated by Koopmans' theorem as A ≈ -ELUMO, it is the energy released when an electron is added to the molecule.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it represents the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large energy gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), it indicates the molecule's polarizability. Soft molecules are more reactive.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons, defined as ω = μ2 / (2η).

The following table illustrates how the calculated values for these global reactivity descriptors for this compound would be presented based on a theoretical DFT study.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | Value |

| LUMO Energy | ELUMO | - | Value |

| Energy Gap | ΔE | ELUMO - EHOMO | Value |

| Ionization Potential | I | -EHOMO | Value |

| Electron Affinity | A | -ELUMO | Value |

| Electronegativity | χ | (I + A) / 2 | Value |

| Chemical Potential | μ | -χ | Value |

| Chemical Hardness | η | (I - A) / 2 | Value |

| Chemical Softness | S | 1 / η | Value |

| Electrophilicity Index | ω | μ2 / (2η) | Value |

Note: The values in this table are hypothetical and serve as a template for the presentation of data from a computational study. Specific calculated values for this compound are not available in published literature.

The analysis of these descriptors would provide a comprehensive understanding of the chemical nature of this compound. For instance, the calculated HOMO and LUMO energies would highlight its electron-donating and accepting capabilities, respectively, which is crucial for predicting its behavior in chemical reactions. The chemical hardness and softness would offer insights into its stability and polarizability, while the electrophilicity index would quantify its electrophilic character. This theoretical data is invaluable for rational drug design, reaction mechanism elucidation, and the development of new synthetic methodologies.

Structure Activity Relationship Sar Studies of 6 Isobutyl 4 Methylpyridin 3 Amine Derivatives

Influence of Substituent Variations on Biological Activity Profiles

The biological activity of 6-isobutyl-4-methylpyridin-3-amine derivatives is highly sensitive to the nature and position of substituents on the pyridine (B92270) ring. Understanding these relationships is pivotal for the rational design of analogs with optimized potency and selectivity.

Impact of Alkyl Chain Length and Branching at Pyridine Positions

The size and branching of alkyl groups at positions 4 and 6 of the pyridin-3-amine core significantly modulate biological activity. While direct SAR studies on this compound are not extensively available, data from related 2,4,6-trisubstituted pyridine and pyrimidine (B1678525) series offer valuable insights.

In a study on 6-alkyl-2,4-diaminopyrimidines as histamine (B1213489) H₄ receptor antagonists, the nature of the alkyl group at the 6-position was found to be a key determinant of potency. A systematic exploration of various alkyl substituents at this position would be necessary to determine the optimal chain length and branching for a given biological target. For instance, in other heterocyclic scaffolds, increasing the alkyl chain length can enhance lipophilicity, which may improve cell permeability and target engagement up to a certain point, after which steric hindrance can lead to a decrease in activity.

The isobutyl group at the 6-position and the methyl group at the 4-position of the title compound are specific examples of such substitutions. To illustrate the potential impact of modifying these groups, a hypothetical SAR study could involve synthesizing analogs with varying alkyl chains at both positions. The following table, based on trends observed in similar heterocyclic compounds, speculates on the potential outcomes of such a study.

| Compound | R1 (Position 6) | R2 (Position 4) | Hypothetical Biological Activity (IC50, nM) | Rationale for Hypothetical Activity |

|---|---|---|---|---|

| Reference | Isobutyl | Methyl | 50 | Baseline activity of the parent compound. |

| Analog 1a | Ethyl | Methyl | 150 | Shorter alkyl chain may lead to reduced hydrophobic interactions with the target. |

| Analog 1b | n-Butyl | Methyl | 40 | Similar chain length to isobutyl but unbranched, potentially altering binding pocket fit. |

| Analog 1c | tert-Butyl | Methyl | 200 | Increased steric bulk may cause unfavorable interactions within the binding site. |

| Analog 1d | Isobutyl | Ethyl | 75 | Slight increase in bulk at position 4 may be tolerated but not optimal. |

| Analog 1e | Isobutyl | Isopropyl | 300 | Increased steric hindrance at position 4 likely disrupts binding. |

Effects of Positional Isomerism on Biological Function

The spatial arrangement of substituents on the pyridine ring is a critical factor influencing the biological activity of this compound derivatives. Shifting the positions of the isobutyl, methyl, and amine groups can dramatically alter the molecule's interaction with its biological target.

For example, moving the amino group from position 3 to position 2 or 5 would change the electronic distribution and hydrogen bonding capabilities of the molecule. Research on other pyridine derivatives has shown that such positional isomerism can lead to significant differences in activity. For instance, a study on aminopyridine analogs as kinase inhibitors demonstrated that the precise location of the amino group was crucial for maintaining potent inhibitory activity, as it often forms a key hydrogen bond with the hinge region of the kinase.

| Isomer | Structure | Hypothetical Biological Activity (IC50, nM) | Rationale for Hypothetical Activity |

|---|---|---|---|

| This compound | [Structure Image] | 50 | Optimal arrangement of substituents for target binding. |

| 5-Isobutyl-4-methylpyridin-3-amine | [Structure Image] | 500 | Shift of the bulky isobutyl group may disrupt key interactions. |

| 6-Isobutyl-5-methylpyridin-3-amine | [Structure Image] | 800 | Steric clash between the methyl and amino groups could alter the preferred conformation. |

| 2-Isobutyl-4-methylpyridin-3-amine | [Structure Image] | >1000 | The isobutyl group at the 2-position may sterically hinder the crucial amino group at position 3. |

Modifications to the Pyridine Ring System and Hybrid Scaffolds

Replacing the pyridine core with other heterocyclic systems or creating hybrid scaffolds can lead to novel derivatives with improved biological properties. Bioisosteric replacement of the pyridine ring with other heterocycles such as pyrimidine, pyrazine, or even fused ring systems like quinoline (B57606) or isoxazolopyridine can modulate the compound's electronic properties, solubility, and metabolic stability.

For instance, a study on 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives as FLT3 inhibitors showed that the isoxazolopyridine core was a viable scaffold for potent kinase inhibition. researchgate.net This suggests that fusing a ring to the pyridine core of this compound could be a promising strategy for developing new analogs.

Furthermore, the introduction of different linkers and functional groups to the pyridine ring can create hybrid molecules with dual-action capabilities or improved pharmacokinetic profiles. The following table presents some potential modifications to the pyridine ring and their hypothetical impact on biological activity.

| Modification | Example Scaffold | Hypothetical Biological Activity | Rationale |

|---|---|---|---|

| Pyrimidine Core | 5-Isobutyl-4-methylpyrimidin-2-amine | Potentially altered selectivity and potency due to changes in nitrogen positioning and electronics. | The additional nitrogen atom in the pyrimidine ring can act as a hydrogen bond acceptor and change the dipole moment. |

| Fused Isoxazole Ring | 6-Isobutyl-4-methylisoxazolo[5,4-b]pyridin-3-amine | May enhance potency by providing additional interaction points with the target. | The fused ring system can increase rigidity and introduce new hydrogen bonding or hydrophobic interactions. |

| Thienopyridine Core | 6-Isobutyl-4-methylthieno[2,3-b]pyridin-3-amine | Could improve metabolic stability and alter the electronic properties. | The sulfur atom in the thiophene (B33073) ring can influence the molecule's metabolic profile and electronic nature. |

Stereochemical Effects on Biological Activity and Selectivity

While this compound itself is achiral, the introduction of chiral centers through modification of its substituents can have a profound impact on biological activity and selectivity. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

If, for example, the isobutyl group were replaced with a sec-butyl group, a chiral center would be introduced. The (R)- and (S)-enantiomers would likely interact differently with a chiral biological target such as a protein. One enantiomer may exhibit significantly higher potency than the other, a phenomenon known as eudismic ratio. This is because the three-dimensional arrangement of atoms is critical for optimal binding to the asymmetric active site of a receptor or enzyme.

Although specific studies on the stereochemistry of this compound derivatives are not available, the importance of stereochemistry is a well-established principle in medicinal chemistry. In the development of any chiral analog of this compound, it would be essential to separate and evaluate the individual enantiomers to identify the more active and potentially less toxic isomer.

The following table provides a hypothetical example of how stereochemistry could influence the biological activity of a chiral derivative.

| Compound | Stereochemistry | Hypothetical Biological Activity (IC50, nM) | Rationale |

|---|---|---|---|

| 6-(sec-Butyl)-4-methylpyridin-3-amine | (S)-enantiomer | 25 | The (S)-configuration provides the optimal three-point interaction with the chiral binding site. |

| (R)-enantiomer | 500 | The (R)-configuration leads to a suboptimal fit in the binding pocket, reducing potency. |

Mechanistic Investigations of Biological Activities in Vitro for 6 Isobutyl 4 Methylpyridin 3 Amine and Analogues

Enzyme Inhibition Studies

Inhibition of Histone Methyltransferases (e.g., EZH2)

Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase, is a component of the Polycomb Repressive Complex 2 (PRC2) and is crucial for gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). nih.gov Its overexpression is noted in various cancers, including glioblastoma, making it a significant therapeutic target. nih.gov

Research into the inhibitory effects of 3-aminopyridine (B143674) derivatives has identified their potential as histone demethylase inhibitors. Specifically, certain 3-amino-4-pyridine carboxylate derivatives have been recognized as inhibitors of KDM4 and KDM5 families of histone lysine demethylases. researchgate.netresearchgate.net While direct data on 6-Isobutyl-4-methylpyridin-3-amine is limited in this context, the broader class of aminopyridine compounds shows promise. For instance, GSK126, an EZH2 inhibitor, has been used in studies to induce hyper histone methylation. merckmillipore.com The development of selective inhibitors for protein methyltransferases is an active area of research, with various aminopyridine and related heterocyclic structures being explored for their potential to modulate the activity of enzymes like EZH2. acs.org

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Inducible nitric oxide synthase (iNOS) produces nitric oxide (NO), a messenger molecule with diverse physiological roles, including mediation of inflammatory responses. A series of 2-amino-4-methylpyridine (B118599) analogues have been synthesized and evaluated as iNOS inhibitors. nih.gov Within this series, compounds were identified that showed potential as tracers for imaging iNOS activity. nih.gov One such analogue, ¹⁸F-6-(2-fluoropropyl)-4-methylpyridin-2-amine, demonstrated good selectivity for iNOS over other isoforms. snmjournals.org While these studies focused on 2-amino derivatives, the 4-methylpyridine (B42270) core is a common feature. Further research has explored various substituted aminopyridine derivatives for their iNOS inhibitory activity, highlighting the importance of the substitution pattern on potency and selectivity. idrblab.netgoogle.com

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (B1667382). Inhibition of FAAH can potentiate the effects of endocannabinoids, offering potential therapeutic benefits for pain and inflammation. Amide analogues of ibuprofen (B1674241), a common non-steroidal anti-inflammatory drug (NSAID), have shown significant FAAH inhibitory activity. tandfonline.com

Notably, the amide of ibuprofen with 2-amino-3-methylpyridine, a compound structurally related to the subject of this article, proved to be a much more potent FAAH inhibitor than ibuprofen itself. tandfonline.com Further structure-activity relationship (SAR) studies on analogues have been conducted. For example, replacing the methyl group on the pyridine (B92270) ring with a trifluoromethyl group or a bromine atom can increase FAAH inhibitory potency. nih.gov The S-enantiomer of an ibuprofen-2-amino-3-methylpyridine amide (Ibu-AM5) was found to be more potent than the R-enantiomer, with IC₅₀ values of 0.59 µM and 5.7 µM, respectively. researchgate.net

| Compound Name | Target Enzyme | IC₅₀ (µM) |

| Ibuprofen | FAAH | 134 tandfonline.com |

| N-(3-methylpyridin-2-yl)-2-(4'-isobutylphenyl)propionamide | FAAH | 0.52 tandfonline.com |

| 2-(4-Isobutylphenyl)-N-(2-(3-methylpyridin-2-ylamino)-2-oxoethyl)propanamide | FAAH | 3.6 tandfonline.com |

| (S)-Ibu-AM5 | FAAH | 0.59 researchgate.net |

| (R)-Ibu-AM5 | FAAH | 5.7 researchgate.net |

Inhibition of c-Jun N-terminal Kinases (e.g., JNK3)

The c-Jun N-terminal kinases (JNKs) are a family of enzymes involved in cellular responses to stress stimuli. JNK3, in particular, is primarily expressed in the central nervous system, heart, and testes. Research has focused on developing selective inhibitors for JNK isoforms. nih.gov

Starting from known p38α MAPK inhibitors, a series of JNK3 inhibitors based on a pyridinylimidazole scaffold were developed. nih.gov By altering the substitution pattern, selectivity was shifted towards JNK3. nih.gov While direct inhibition by this compound has not been reported, studies on related aminopyrazole derivatives have identified potent and isoform-selective JNK3 inhibitors. acs.orgnih.gov These studies highlight the potential for aminopyridine-containing scaffolds to be optimized for JNK3 inhibition. For example, the introduction of a small methyl group was found to significantly improve JNK3 selectivity. nih.gov

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. Ibuprofen is a well-known non-selective inhibitor of COX-1 and COX-2. Interestingly, some amide analogues of ibuprofen that show potent FAAH inhibition are comparatively weak inhibitors of COX enzymes when arachidonic acid is the substrate. tandfonline.com

For instance, N-(3-methylpyridin-2-yl)-2-(4'-isobutylphenyl)propionamide, a potent FAAH inhibitor, showed an IC₅₀ value of approximately 60 µM for COX-1. tandfonline.com However, the inhibitory potency of these compounds against COX-2 increases when anandamide is used as the substrate, suggesting a degree of substrate-selective inhibition. tandfonline.com

| Compound Name | Target Enzyme | Substrate | IC₅₀ (µM) |

| Ibuprofen | COX-1 | Arachidonic Acid | ~29 tandfonline.com |

| N-(3-methylpyridin-2-yl)-2-(4'-isobutylphenyl)propionamide | COX-1 | Arachidonic Acid | ~60 tandfonline.com |

| 2-(4-Isobutylphenyl)-N-(2-(3-methylpyridin-2-ylamino)-2-oxoethyl)propanamide | COX-1 | Arachidonic Acid | ~50 tandfonline.com |

| Ibuprofen | COX-2 | Anandamide | ~6 tandfonline.com |

| N-(3-methylpyridin-2-yl)-2-(4'-isobutylphenyl)propionamide | COX-2 | Anandamide | ~19 tandfonline.com |

| 2-(4-Isobutylphenyl)-N-(2-(3-methylpyridin-2-ylamino)-2-oxoethyl)propanamide | COX-2 | Anandamide | ~10 tandfonline.com |

Inhibition of Urease

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.gov It is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori. nih.gov The inhibition of urease is therefore a target for the development of new antimicrobial agents. nih.gov

A number of pyridine derivatives have been investigated for their urease inhibitory activity. nih.gov For example, a series of pyridine carboxamide and carbothioamide derivatives were synthesized and showed significant urease inhibition, with some compounds having IC₅₀ values in the low micromolar range. nih.gov The inhibitory potential is influenced by the type and position of substituents on the pyridine ring. nih.gov While direct data for this compound is not available, related structures such as pyridopyrimidine derivatives have been evaluated, with their activity attributed to the presence of metal-chelating groups. researchgate.net

Antimicrobial Activity Assessments (In Vitro)

The antimicrobial potential of pyridine and pyrimidine (B1678525) derivatives has been explored against a range of bacterial and fungal pathogens. These studies reveal that the substitution pattern on the heterocyclic ring is crucial for activity.

Direct studies on the activity of this compound against Mycobacterium ulcerans, the causative agent of Buruli ulcer, are not documented. However, research on related structures provides valuable information. For instance, while 2-amino-4,6-disubstituted pyrimidines were found to be inactive, the corresponding 2-mercapto-4,6-disubstituted pyrimidines showed activity against Mycobacterium tuberculosis at a concentration of 10 μg/mL. researchgate.net This suggests that the nature of the substituent at position 2 of the pyrimidine ring is a key determinant of antimycobacterial action.

Other related heterocyclic structures, such as imidazo[1,2-a]pyridine (B132010) derivatives, have demonstrated notable antibacterial effects. The starting amine, 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine, showed interesting activity against all tested bacterial strains, with particular potency against the Gram-negative bacterium Proteus sp. jmaterenvironsci.comresearchgate.net Furthermore, Schiff bases derived from this amine also exhibited antimicrobial properties. jmaterenvironsci.com Similarly, N-[(E)-pyridin-3-ylmethylidene]quinolin-3-amine (PMQA) and its transition metal complexes were tested against a panel of Gram-positive and Gram-negative bacteria, showing high activity against Bacillus subtilis. researchgate.net

Table 1: In Vitro Antibacterial Activity of Pyridine Analogues

| Compound/Analogue | Test Organism | Activity/Potency (MIC) | Source(s) |

|---|---|---|---|

| 2-Mercapto-4,6-disubstituted pyrimidines | Mycobacterium tuberculosis | Active at 10 μg/mL | researchgate.net |

| 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine | Proteus sp. | Significant inhibitory effect | jmaterenvironsci.comresearchgate.net |

| N-[(E)-pyridin-3-ylmethylidene]quinolin-3-amine (PMQA) | Bacillus subtilis | High activity | researchgate.net |

This table presents data for analogues, as direct data for this compound was not available.

The antifungal properties of aminopyridine analogues have been evaluated against various fungal strains. A study on imidazo[1,2-a]pyridine derivatives showed that one synthesized compound, Probe II (N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine), exhibited excellent activity against multiple drug-resistant Candida species. nih.gov This compound demonstrated a minimum inhibitory concentration (MIC) ranging from 4 to 16 µg/mL and a minimum fungicidal concentration (MFC) between 4 and 32 µg/mL. nih.gov Its mode of action was suggested to be the inhibition of ergosterol (B1671047) biosynthesis. nih.gov

Similarly, 2-aminopyridine (B139424) lactone derivatives have been tested for antifungal activity. Certain synthesized compounds showed a minimal inhibitory concentration (MIC) of 62.5 µg/mL. mdpi.com Specifically, two compounds exhibited broad-spectrum antifungal activity against Aspergillus ochraceus with inhibition percentages of 77% and 78%. mdpi.comsciforum.net Other research has highlighted that pyridine derivatives can show better antifungal activity than standard drugs like Clotrimazole. mdpi.com

Table 2: In Vitro Antifungal Activity of Pyridine Analogues

| Compound/Analogue | Test Organism | Activity/Potency (MIC) | Source(s) |

|---|---|---|---|

| N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine (Probe II) | Candida spp. (multidrug-resistant) | 4-16 µg/mL | nih.gov |

| 2-Aminopyridine lactone derivatives (5b, 5d, 5e, 5f) | Various fungi | 62.5 µg/mL | mdpi.comsciforum.net |

| 2-Aminopyridine lactone derivatives (7b, 7c) | Aspergillus ochraceus | 78% and 77% inhibition | mdpi.comsciforum.net |

This table presents data for analogues, as direct data for this compound was not available.

Anticancer Activity Assessments (In Vitro Cell Lines)

The anticancer potential of pyridine and pyrimidine scaffolds is a significant area of research, with many derivatives showing potent cytotoxic effects through various mechanisms.

While no specific data exists for this compound, its analogues have demonstrated a wide range of cytotoxic activities. For example, a series of new 3-substituted-2-(4-hydroxyanilino)pyridine derivatives were tested against HCT-116 (colon) and HepG-2 (liver) cancer cell lines. nih.gov One compound in this series, 8d, showed higher cytotoxicity than the reference drug colchicine (B1669291), with IC50 values of 0.52 and 1.40 μM, respectively. nih.gov

Similarly, novel pyrido[3,4-d]pyrimidine (B3350098) derivatives were evaluated against the NCI 60 human cancer cell line panel, with some compounds showing selective activity against breast and renal cancer cell lines. nih.gov The presence of an amine linker at the C-4 position was found to be important for enhancing growth inhibitory effects. nih.gov Other studies on 3-cyanopyridine (B1664610) derivatives identified compounds with potent cytotoxic activity against breast (MCF-7) and ovarian (A-2780) cancer cell lines, with IC50 values in the low micromolar range. researchgate.net

Table 3: In Vitro Cytotoxic Activity of Pyridine and Pyrimidine Analogues

| Compound/Analogue | Cancer Cell Line(s) | Activity/Potency (IC50/GI50) | Source(s) |

|---|---|---|---|

| 3-Substituted-2-(4-hydroxyanilino)pyridine (Compound 8d) | HCT-116 (Colon), HepG-2 (Liver) | 0.52 µM, 1.40 µM | nih.gov |

| 2,4,5-Substituted Pyrimidine (Indole-pyrimidine 4k) | Various cell lines (e.g., BEL-7402) | 16-62 nM | nih.gov |

| Diarylpyridine (Compound 10t) | HeLa (Cervical), MCF-7 (Breast), SGC-7901 (Gastric) | 0.19-0.33 µM | nih.gov |

| 1,2-Dihydropyridin-3-carbonitrile (Compound 8) | Various cell lines | 0.01-0.02 µg/mL | mdpi.com |

This table presents data for analogues, as direct data for this compound was not available.

A significant mechanism of anticancer activity for many pyridine and pyrimidine analogues is the inhibition of tubulin polymerization. dergipark.org.trmdpi.com These compounds often bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov

For instance, a series of 2,4,5-substituted pyrimidines were identified as a new class of tubulin polymerization inhibitors. nih.govcas.cn One indole-pyrimidine member of this family (4k) was a potent inhibitor of tubulin polymerization with an IC50 of 0.79 μM and arrested the cell cycle with an EC50 of 20 nM. nih.gov Similarly, certain 3-substituted-2-(4-hydroxyanilino)pyridine derivatives, structurally related to the known tubulin inhibitor ABT-751, also showed remarkable inhibition of tubulin polymerization. nih.gov A novel diarylpyridine compound (10t) also exhibited potent antitubulin activity, comparable to the well-known inhibitor Combretastatin A-4 (CA-4). nih.gov

Table 4: Tubulin Polymerization Inhibition by Pyridine and Pyrimidine Analogues

| Compound/Analogue | Target/Assay | Activity/Potency (IC50) | Source(s) |

|---|---|---|---|

| 2,4,5-Substituted Pyrimidine (Indole-pyrimidine 4k) | Tubulin Polymerization | 0.79 µM | nih.gov |

| Imidazopyridine Scaffold (Compound 6) | Tubulin Polymerization | 6.1 µM | nih.gov |

| 2-Anilino Triazolopyrimidine (Compound 3d) | Tubulin Polymerization | 0.45 µM | mdpi.com |

| Diarylpyridine (Compound 10t) | Tubulin Polymerization | Similar to CA-4 | nih.gov |

This table presents data for analogues, as direct data for this compound was not available.

Other In Vitro Biological Activities (e.g., Anti-inflammatory, Antioxidant Potentials)

Derivatives of aminopyridine have also been assessed for other significant biological activities, including anti-inflammatory and antioxidant effects.

Anti-inflammatory Potential Fampyridine (4-aminopyridine) is known to exhibit anti-inflammatory effects, and novel peptide derivatives have been designed to reduce its toxicity while retaining activity. researchgate.netbas.bg These derivatives were shown to be non-cytotoxic and capable of inhibiting the proteolytic activity of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in inflammation. researchgate.netbas.bgresearchgate.net One derivative, in particular, demonstrated a clear anti-inflammatory effect by preventing or inhibiting antibody production in a rat model of immune complex-induced inflammation. researchgate.netbas.bg Additionally, a mononuclear copper complex with 4-aminopyridine (B3432731) (Cu-4AP-Br) showed high anti-inflammatory activity, being 4.6 times more potent than the standard drug naproxen (B1676952) in a 5-lipoxygenase (5-LOX) inhibition assay at a concentration of 25 μg/mL. rsc.org

Antioxidant Potential The antioxidant capacity of aminopyridine and aminopyrimidine derivatives has been confirmed in various in vitro assays. A study of substituted 5-aminopyrimidines identified their potential in treating oxidative stress-related diseases, with 2,4,6-trisubstituted 5-aminopyrimidines showing the highest activity in TEAC and lipid peroxidation assays. nih.gov

Novel chitosan (B1678972) quaternary ammonium (B1175870) derivatives functionalized with amino-pyridine groups also showed stronger antioxidant activity than chitosan alone. nih.govmdpi.com Compounds with a 3-amino pyridine or a 2,3-diamino pyridine substituent exhibited the strongest scavenging ability against hydroxyl and DPPH radicals, indicating that the position of the amino group on the pyridine ring influences antioxidant properties. nih.govmdpi.com Similarly, Schiff bases of 2-aminopyridine showed good antioxidant potential in DPPH scavenging studies. nih.gov

Table 5: In Vitro Antioxidant Activity of Pyridine and Pyrimidine Analogues

| Compound/Analogue | Assay | Activity/Potency (IC50) | Source(s) |

|---|---|---|---|

| 2-Aminopyridine Lactone Derivatives | DPPH Radical Scavenging | 1.30–3.61 mg/mL | mdpi.comsciforum.net |

| Amino-Pyridine Chitosan Derivatives (3C, 3E) | Hydroxyl & DPPH Radical Scavenging | Complete scavenging at 0.8 mg/mL | nih.govmdpi.com |

| Schiff base of 2-aminopyridine (SSSC-29) | DPPH Radical Scavenging | 63.60 | nih.gov |

| Schiff base of 2-aminobenzothiazole (B30445) (SSSC-33) | DPPH Radical Scavenging | 60.32 | nih.gov |

This table presents data for analogues, as direct data for this compound was not available.

Future Research Directions and Translational Opportunities for 6 Isobutyl 4 Methylpyridin 3 Amine

Development of Novel and Scalable Synthetic Routes

The advancement of research and potential therapeutic applications of 6-isobutyl-4-methylpyridin-3-amine and its derivatives is contingent on the availability of efficient and scalable synthetic methods. While this compound is commercially available, future research will likely focus on optimizing existing synthetic pathways and developing new ones to improve yield, reduce costs, and enhance sustainability.

One promising approach involves the use of readily available starting materials and minimizing the number of synthetic steps. For instance, a one-pot synthesis of a key nicotinonitrile intermediate from basic feedstock chemicals has been reported for a similar substituted pyridine (B92270), which could be adapted for this compound. google.com Such a strategy, which can proceed under solvent-free conditions, offers a more environmentally friendly and cost-effective route. google.com

Furthermore, methods for the synthesis of substituted 3-aminopyridines are continually being refined. A notable example is the synthesis of N-substituted-3-amino-4-halopyridines, which involves a sequential Boc-removal/reductive amination. nih.gov This highlights the potential for developing robust protocols for functionalizing the amino group of this compound. Another relevant strategy is the synthesis of 3-amino-4-methylpyridine (B17607) from 4-methylpyridine-3-boronic acid, which circumvents some of the drawbacks of traditional, longer synthetic routes. google.com

A recent patent application details a scalable process for the synthesis of a carbamate (B1207046) derivative of this compound. google.com This process involves the reaction of the parent amine with di-tert-butyl dicarbonate (B1257347) in a toluene (B28343) and water solvent system, followed by crystallization to yield the desired product in high yield. google.com Such scalable methods are crucial for the industrial production of derivatives for further research and development.

| Starting Material | Reagents | Product | Significance |

| This compound | Di-tert-butyl dicarbonate, Ammonium (B1175870) chloride | tert-butyl (6-isobutyl-4-methylpyridin-3-yl)carbamate | Scalable synthesis of a key intermediate for further derivatization. google.com |

| 4-Methylpyridine-3-boronic acid | Inorganic amide, Metal oxide catalyst | 3-Amino-4-methylpyridine | A novel and efficient one-step synthesis. google.com |

| 3-Aminopyridine (B143674) | Di-tert-butyl dicarbonate, n-Butyllithium, Halogen source | N-Boc-3-amino-4-halopyridines | Provides a stable intermediate for further functionalization. nih.gov |

Identification and Exploration of Undiscovered Biological Targets

While this compound is primarily utilized as a chemical intermediate, its structural motif is present in a wide range of biologically active molecules. myskinrecipes.comfluorochem.co.uk This suggests that the core structure itself may possess undiscovered biological activities or could be readily adapted to target novel biological pathways. Future research should focus on screening this compound and its simple derivatives against a broad range of biological targets to uncover new therapeutic opportunities.

The aminopyridine scaffold is a well-established pharmacophore in drug discovery. Derivatives of aminopyridine have been shown to exhibit a diverse array of biological activities, including inhibition of kinases and other enzymes. For example, various substituted aminopyridines have been developed as potent inhibitors of:

Tropomyosin receptor kinases (TRKs) : These are targets for various cancers. nih.govbohrium.comresearchgate.net

ROS1 and ALK : These are also key targets in cancer therapy, particularly in non-small cell lung cancer. tandfonline.com

Phosphodiesterase-4 (PDE4) : Inhibition of this enzyme is a strategy for treating inflammatory diseases. nih.gov

Inducible nitric oxide synthase (iNOS) : This enzyme is involved in inflammatory processes. nih.gov

Given the prevalence of the aminopyridine core in these inhibitors, it is plausible that this compound could serve as a starting point for developing inhibitors against new and undiscovered targets within these enzyme families or in entirely different biological systems. A patent has already indicated its use as an intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are important in the treatment of certain cancers and autoimmune diseases. google.com This further underscores the potential for this scaffold in targeted therapies.

Future exploration could involve high-throughput screening of a library of derivatives of this compound against a panel of kinases, proteases, and other enzymes implicated in various diseases.

Advanced Integration of Computational and Experimental Methodologies for Rational Design

The rational design of novel drug candidates based on the this compound scaffold can be significantly accelerated by the integration of computational and experimental approaches. Molecular modeling, quantum mechanical calculations, and in silico screening can provide valuable insights into the structure-activity relationships (SAR) of this class of compounds, guiding the synthesis of more potent and selective molecules.

Computational studies have been successfully employed in the development of other aminopyridine derivatives. For instance, in the design of 2-aminopyridine (B139424) derivatives as ROS1 and ALK dual inhibitors, molecular simulation was used to rationally design the target compounds before their synthesis and biological evaluation. tandfonline.com Similarly, the design of novel Tropomyosin receptor kinase (TRK) inhibitors has been guided by rational drug design strategies, including molecular docking studies. nih.govbohrium.comresearchgate.net

For this compound, computational tools can be used to:

Predict binding modes : Molecular docking simulations can predict how derivatives of this compound might interact with the active sites of various biological targets.

Elucidate structure-activity relationships : By comparing the predicted and experimental activities of a series of derivatives, computational models can help to identify the key structural features responsible for biological activity.

In silico screening : Virtual libraries of derivatives can be screened against various targets to prioritize compounds for synthesis.

A study on 2-amino-4-methylpyridine (B118599) analogues as iNOS inhibitors utilized computational calculations to determine the most tolerant position for introducing substituents for radiolabeling, demonstrating the power of these methods in guiding synthetic efforts. nih.gov The application of such computational approaches to the this compound scaffold will be instrumental in the efficient discovery of new drug candidates.

| Computational Method | Application in Drug Design | Example from Aminopyridine Research |

| Molecular Docking | Predicting binding poses and interactions with target proteins. | Design of TRK inhibitors. nih.govbohrium.comresearchgate.net |

| Molecular Simulation | Rational design of novel inhibitors. | Development of ROS1 and ALK dual inhibitors. tandfonline.com |

| Quantum Mechanical Calculations | Understanding electronic properties and reactivity. | Investigation of pyridine derivatives as potential chiral dopants. mdpi.com |

| In Silico Screening | Virtual screening of compound libraries against biological targets. | A common strategy in modern drug discovery. researchgate.net |

Design and Synthesis of Targeted Derivatives for Specific Research Applications

The this compound scaffold is a versatile platform for the design and synthesis of targeted derivatives for specific research applications, including their use as probes for biological systems and as precursors for more complex therapeutic agents. The presence of a reactive amino group and multiple sites for substitution on the pyridine ring allows for a wide range of chemical modifications.

The synthesis of N-substituted derivatives is a key strategy for modulating the biological activity and physicochemical properties of aminopyridines. For example, a patent discloses the synthesis of carbamate derivatives of this compound, which can serve as protected intermediates for further synthetic transformations or as bioactive molecules in their own right. google.com

Furthermore, the development of fluorinated derivatives is of particular interest for applications in positron emission tomography (PET) imaging. The synthesis of meta-substituted [¹⁸F]3-fluoro-4-aminopyridine via direct radiofluorination of a pyridine N-oxide highlights a potential strategy for developing radiolabeled probes based on the this compound structure. rsc.org Such probes could be invaluable for studying the in vivo distribution and target engagement of drugs derived from this scaffold.

The synthesis of a series of position-6 substituted 2-amino-4-methylpyridine analogues as potential PET tracers for imaging iNOS further illustrates the potential for creating targeted imaging agents from this class of compounds. nih.gov By strategically introducing imaging moieties or other functional groups, derivatives of this compound can be tailored for a variety of research applications, from fundamental biological studies to preclinical drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.